(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (aminooxy)acetic acid (ammoniooxy)acetic acid chloride involves the reaction of aminooxyacetic acid with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Analyse Chemischer Reaktionen
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its ability to inhibit certain enzymes.
Wirkmechanismus
The compound exerts its effects by inhibiting enzymes such as 4-aminobutyrate aminotransferase and aspartate aminotransferase. This inhibition leads to an increase in the levels of gamma-aminobutyric acid (GABA) in tissues, affecting various biochemical pathways. The inhibition of these enzymes can also impact mitochondrial energy metabolism and glycolysis .
Vergleich Mit ähnlichen Verbindungen
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride is unique due to its specific enzyme inhibition properties. Similar compounds include:
Hydroxylamineacetic acid: Another compound with enzyme inhibition properties.
Carboxymethoxylamine: Known for its ability to inhibit pyridoxal phosphate-dependent enzymes.
Carboxymethoxylamine hemihydrochloride: Similar in structure and function, used in various biochemical studies
This compound stands out due to its specific applications in enzyme inhibition and its potential therapeutic uses.
Eigenschaften
Molekularformel |
C4H11ClN2O6 |
---|---|
Molekulargewicht |
218.59 g/mol |
IUPAC-Name |
2-aminooxyacetic acid;carboxymethoxyazanium;chloride |
InChI |
InChI=1S/2C2H5NO3.ClH/c2*3-6-1-2(4)5;/h1H2,3H3;1,3H2,(H,4,5);1H |
InChI-Schlüssel |
AXIKLJPWEGNZIG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)O[NH3+].C(C(=O)O)ON.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.